molecular formula C21H20O3 B11255398 4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one

4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one

Cat. No.: B11255398
M. Wt: 320.4 g/mol
InChI Key: IFACFRNGLHEHAQ-UHFFFAOYSA-N
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Description

4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a phenyl group, a methyl group, and a 3-methylbut-2-en-1-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-3-phenylcoumarin with 3-methylbut-2-en-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.

Another approach involves the use of a Friedel-Crafts acylation reaction, where 4-methyl-3-phenylcoumarin is reacted with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method also requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification processes such as distillation, crystallization, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the 3-methylbut-2-en-1-yl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new chromen-2-one derivatives with potential biological activities.

    Biology: Investigated for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Studies have shown that chromen-2-one derivatives can inhibit the growth of various bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anticoagulant, and antiviral activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the production of dyes, fragrances, and agrochemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. In cancer cells, it may induce apoptosis by activating caspases and disrupting mitochondrial function. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-phenylcoumarin: Lacks the 3-methylbut-2-en-1-yl ether group, making it less versatile in terms of chemical reactivity and biological activity.

    6-hydroxy-4-methyl-3-phenylcoumarin:

    4-methyl-6-methoxy-3-phenylcoumarin: Similar structure but with a methoxy group, leading to different reactivity and biological effects.

Uniqueness

4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbut-2-en-1-yl ether group enhances its lipophilicity and ability to interact with hydrophobic biological targets. This compound’s versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and industrial applications.

Properties

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

4-methyl-6-(3-methylbut-2-enoxy)-3-phenylchromen-2-one

InChI

InChI=1S/C21H20O3/c1-14(2)11-12-23-17-9-10-19-18(13-17)15(3)20(21(22)24-19)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3

InChI Key

IFACFRNGLHEHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3

Origin of Product

United States

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